This compound is classified under the category of heterocyclic compounds, specifically as a halogenated benzothiazole derivative. Its molecular formula is , with a molecular weight of approximately 247.09 g/mol. The compound is primarily sourced from chemical synthesis processes, which involve various methods to achieve the desired purity and yield.
The synthesis of 6-bromo-4-fluoro-1,3-benzothiazole typically involves several key steps:
The molecular structure of 6-bromo-4-fluoro-1,3-benzothiazole can be described as follows:
Property | Value |
---|---|
CAS Number | 1610021-37-8 |
Molecular Formula | |
Molecular Weight | 247.09 g/mol |
Purity | ≥95% |
6-Bromo-4-fluoro-1,3-benzothiazole can engage in various chemical reactions:
The physical properties of 6-bromo-4-fluoro-1,3-benzothiazole include:
The chemical properties relevant to this compound include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions but sensitive to moisture |
6-Bromo-4-fluoro-1,3-benzothiazole has several applications across different fields:
The 1,3-benzothiazole scaffold represents a privileged heterocyclic system in organic and medicinal chemistry, characterized by the fusion of a benzene ring with a thiazole moiety (containing nitrogen and sulfur atoms at positions 1 and 3, respectively). This bicyclic structure imparts significant stability, planarity, and electron-rich character, enabling diverse chemical transformations and supramolecular interactions. The core exhibits aromaticity across both rings, facilitating π-stacking interactions crucial for biological recognition and material science applications [6].
6-Bromo-4-fluoro-1,3-benzothiazole (C₇H₃BrFNS; molecular weight: 234.07 g/mol) exemplifies a strategically functionalized derivative of this core. Its molecular structure features:
Table 1: Fundamental Molecular Data for 6-Bromo-4-fluoro-1,3-benzothiazole
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₇H₃BrFNS | PubChem |
Molecular Weight | 234.07 g/mol | PubChem |
SMILES | FC1=CC=C(Br)C2=NC=CS12 | Sigma-Aldrich [4] |
InChI Key | UTJKGZXNIBEVEF-UHFFFAOYSA-N | Sigma-Aldrich [4] |
Tautomeric Preference | Thione form (over thiol) | Synthesis Journal [2] |
The bromine and fluorine atoms in 6-bromo-4-fluoro-1,3-benzothiazole are not passive structural elements but active modulators of molecular properties:
Bromine (C6 position): Exhibits moderate −I (inductive withdrawal) but strong +R (resonance donation) effects. This combination facilitates oxidative addition with transition metals (e.g., Pd⁰), making C6 pivotal for cross-coupling reactions (Suzuki, Stille) [3] [8].
Steric and Electronic Synergy:
Table 2: Comparative Halogen Effects in Benzothiazole Derivatives
Compound | σₘ (Electronic Effect) | Preferred Reactions | Key Applications |
---|---|---|---|
6-Bromo-4-fluoro-1,3-benzothiazole | Br: +0.39; F: +0.34 | SNAr, Pd-catalyzed coupling | Drug intermediates, Materials |
6-Bromo-2-chloro-4-fluoro-benzoxazole | Cl: +0.37 | Nucleophilic substitution (C2) | Specialty chemicals [3] |
3-Bromo-4-fluorobiphenyl | Br: +0.39; F: +0.34 | Suzuki coupling | Ligands, OLEDs [8] |
The synthesis of halogenated benzothiazoles has evolved from classical methods reliant on harsh conditions to modern, metal-free strategies prioritizing atom economy and functional group tolerance:
Early Approaches (Pre-2000):Initial routes involved cyclization of ortho-haloanilines with carbon disulfide (CS₂) under high temperatures (>150°C) using strong bases like potassium hydroxide. These methods suffered from poor regioselectivity for asymmetrical substrates and modest yields due to polymerization side reactions [2].
Metal-Free Cyclization Breakthroughs (2010s):A pivotal advancement emerged with the use of organic superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method facilitated cyclization of ortho-haloanilines with CS₂ at milder temperatures (80–140°C), producing benzothiazolethiones in high yields (75–95%). The reaction proceeds via dithiocarbamate salt formation, followed by intramolecular nucleophilic substitution [2]. For 6-bromo-4-fluoro-1,3-benzothiazole derivatives, fluorinated and brominated aniline precursors could be selectively cyclized using this approach, leveraging fluorine’s directing effects for improved regiocontrol.
Modern Adaptations:Recent innovations focus on late-stage functionalization. For example, lithiation at C7 (directed by fluorine at C4) allows electrophilic trapping, while palladium-catalyzed cross-coupling at C6 (via bromine) enables C–C bond formation. These methods transform halogenated benzothiazoles into complex scaffolds like biaryl systems and fused heterocycles [6] [7].
The historical trajectory underscores a shift toward sustainable, precise synthetic strategies that exploit the orthogonal reactivity of bromine and fluorine. This evolution has positioned 6-bromo-4-fluoro-1,3-benzothiazole as a versatile synthon in drug discovery (e.g., kinase inhibitors, anticancer agents) and materials science (e.g., liquid crystals, emissive materials) [6] [7].
Table 3: Evolution of Key Synthetic Methods for Halogenated Benzothiazoles
Era | Method | Conditions | Yield Range | Limitations |
---|---|---|---|---|
Pre-2000 | Aniline/CS₂/KOH cyclization | >150°C, solvent-free | 40–70% | Low regioselectivity, side products |
2010s | DBU-mediated cyclization | 80–140°C, DMF or toluene | 75–95% | Requires anhydrous conditions [2] |
Post-2020 | Late-stage halogen exchange | Pd catalysis, Microwave irradiation | 60–85% | Limited to specific halogens |
Note: DMF = Dimethylformamide; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: